molecular formula C20H28N2O4 B13448047 Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B13448047
M. Wt: 360.4 g/mol
InChI Key: IUCZTHWVLGZPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[33]heptane-1-carboxylate is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common method includes the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with benzyloxycarbonyl (Cbz) protected amines . The reaction conditions often require the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-{[(benzyloxy)carbonyl]amino}-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl 6-methyl-6-(phenylmethoxycarbonylamino)-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C20H28N2O4/c1-18(2,3)26-17(24)22-11-10-20(22)13-19(4,14-20)21-16(23)25-12-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,21,23)

InChI Key

IUCZTHWVLGZPMM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.